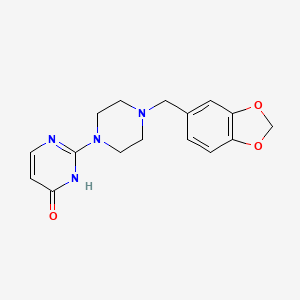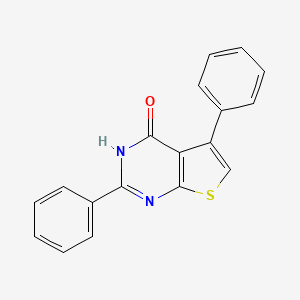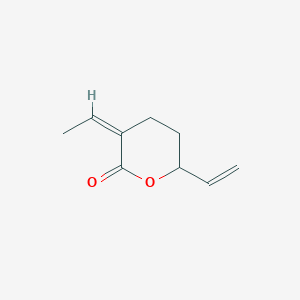![molecular formula C18H16Si B14172680 Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane CAS No. 922501-49-3](/img/structure/B14172680.png)
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane is an organosilicon compound with the molecular formula C16H16Si It is characterized by the presence of ethynyl and phenylethynyl groups attached to a silicon atom, which is also bonded to two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(phenylethynyl)benzene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silanes with different substituents.
Substitution: The ethynyl and phenylethynyl groups can participate in substitution reactions with halogens or other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides); reactions often require catalysts or initiators.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Various substituted silanes
Substitution: New organosilicon compounds with different functional groups
科学的研究の応用
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to form stable silicon-carbon bonds.
Organic Synthesis: Employed in the synthesis of complex organic molecules, serving as a building block for various chemical transformations.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in bioactive materials.
Industry: Utilized in the production of specialty chemicals and as a reagent in the manufacture of electronic components.
作用機序
The mechanism of action of Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and phenylethynyl groups. These groups can undergo addition, substitution, and polymerization reactions, allowing the compound to interact with different molecular targets and pathways. The silicon atom provides stability to the compound, making it suitable for use in harsh chemical environments.
類似化合物との比較
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane can be compared with other similar compounds, such as:
Phenylethynyltrimethylsilane: Similar structure but with three methyl groups attached to the silicon atom instead of two methyl and one phenylethynyl group.
Dimethyl(phenylethynyl)silane: Lacks the additional phenylethynyl group, making it less versatile in certain chemical reactions.
Trimethyl(phenylethynyl)silane: Contains three methyl groups, providing different steric and electronic properties compared to this compound.
The uniqueness of this compound lies in its combination of ethynyl and phenylethynyl groups, which confer distinct reactivity and potential for diverse applications.
特性
CAS番号 |
922501-49-3 |
|---|---|
分子式 |
C18H16Si |
分子量 |
260.4 g/mol |
IUPAC名 |
ethynyl-dimethyl-[2-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C18H16Si/c1-4-19(2,3)18-13-9-8-12-17(18)15-14-16-10-6-5-7-11-16/h1,5-13H,2-3H3 |
InChIキー |
JGWJEHLLDHJDML-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C#C)C1=CC=CC=C1C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)


![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)
![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)

![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)


![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
